molecular formula C8H14O4 B15251911 (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B15251911
M. Wt: 174.19 g/mol
InChI Key: WJLMQXVXCVMYJZ-LYFYHCNISA-N
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Description

(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring a dioxolane ring and a hydroxyethyl group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral diol under acidic conditions to form the dioxolane ring. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as a chiral building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its chiral nature is particularly important in the development of pharmaceuticals, where the stereochemistry of a molecule can significantly impact its biological activity.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in the synthesis of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
  • (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-methanol

Uniqueness

Compared to similar compounds, (4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its aldehyde functional group, which allows for a wider range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O4/c1-5(10)7-6(4-9)11-8(2,3)12-7/h4-7,10H,1-3H3/t5-,6-,7+/m0/s1

InChI Key

WJLMQXVXCVMYJZ-LYFYHCNISA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@@H](OC(O1)(C)C)C=O)O

Canonical SMILES

CC(C1C(OC(O1)(C)C)C=O)O

Origin of Product

United States

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